molecular formula C7H12N4O B14923476 4-Amino-N,n,1-trimethyl-1H-pyrazole-5-carboxamide

4-Amino-N,n,1-trimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B14923476
M. Wt: 168.20 g/mol
InChI Key: IYBCVIJLVMINSP-UHFFFAOYSA-N
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Description

4-Amino-N,n,1-trimethyl-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C7H12N4O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N,n,1-trimethyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with α-bromo ketones, followed by subsequent functionalization to introduce the amino and carboxamide groups . The reaction conditions often require the use of solvents such as chloroform, ethyl acetate, or methanol, and may involve heating or refluxing to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N,n,1-trimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

4-Amino-N,n,1-trimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-Amino-N,n,1-trimethyl-1H-pyrazole-5-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary but often include binding to active sites or altering the conformation of target proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N,n,1-trimethyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both amino and carboxamide groups provides opportunities for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

4-amino-N,N,2-trimethylpyrazole-3-carboxamide

InChI

InChI=1S/C7H12N4O/c1-10(2)7(12)6-5(8)4-9-11(6)3/h4H,8H2,1-3H3

InChI Key

IYBCVIJLVMINSP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N)C(=O)N(C)C

Origin of Product

United States

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